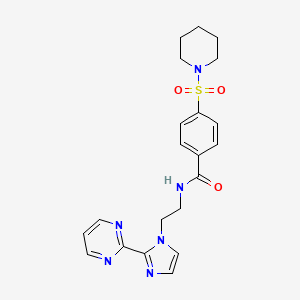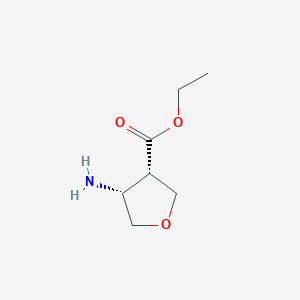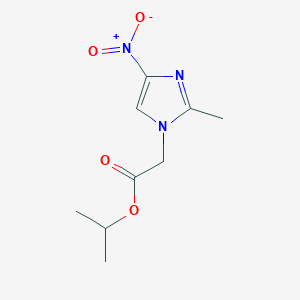
1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2,3-dihydroindoles usually involves the direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy has been proposed to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .科学的研究の応用
Chemical Synthesis and Reactivity
Research on isatin derivatives, such as the synthesis of Schiff and Mannich bases incorporating 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, demonstrates the reactivity of compounds structurally related to 1-Ethyl-2,3-dihydroindol-5-ol; hydrochloride. These bases are synthesized through a series of reactions starting from substituted benzyl cyanides, highlighting the potential for creating complex molecules with applications in medicinal chemistry and material science (Bekircan & Bektaş, 2008).
Polymorphism and Material Characterization
Studies on polymorphism, such as the investigation of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, use spectroscopic and diffractometric techniques to characterize different crystalline forms. This research illustrates the importance of understanding polymorphism in drug development and material sciences, which could be relevant for derivatives of 1-Ethyl-2,3-dihydroindol-5-ol; hydrochloride (Vogt et al., 2013).
Polymerization and Materials Development
The polymerization of propylene using supported, chiral, ansa-metallocene catalysts to produce polypropylene with narrow molecular weight distributions demonstrates the application of complex organometallic catalysts in materials science. Such studies underscore the potential use of related compounds in developing new polymeric materials with specific properties (Collins et al., 1992).
Biodegradable Materials
Research on the synthesis of biodegradable micelles/polymersomes from fumaric/sebacic acids and poly(ethylene glycol) highlights the potential of using complex organic compounds in the development of drug delivery systems. These systems, capable of encapsulating and releasing therapeutic agents, point towards the utility of structurally similar compounds in biomedical applications (Najafi & Sarbolouki, 2003).
Hydrolysis and Chemical Transformations
Studies on the acid-catalyzed hydrolysis of cellulose in ionic liquids reveal insights into the conversion of biomass into valuable chemical products. This research is indicative of the broader potential for using chemical transformations in sustainable chemistry and biofuel production (Dee & Bell, 2011).
将来の方向性
2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties . The proposed synthetic strategy can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .
特性
IUPAC Name |
1-ethyl-2,3-dihydroindol-5-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-11-6-5-8-7-9(12)3-4-10(8)11;/h3-4,7,12H,2,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWENNDPAVYTSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride | |
CAS RN |
41873-57-8 |
Source


|
| Record name | 1-ethyl-2,3-dihydro-1H-indol-5-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2959248.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2959250.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2959251.png)
![5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2959252.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)methanesulfonamide](/img/structure/B2959255.png)
![N-(2-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B2959258.png)




![Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride](/img/structure/B2959264.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2959265.png)
